3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-17-13(10-22-11)9-19-16(21)20(14-5-3-2-4-6-14)15(18-19)12-7-8-12/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFQBMINXPYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core triazole ring. One common synthetic route includes the reaction of cyclopropylamine with 2-methylthiazole-4-carboxylic acid chloride to form an intermediate, which is then further reacted with phenylhydrazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: : The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Phenol derivatives
Reduction: : Aminotriazole derivatives
Substitution: : Substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.
Medicine
The compound has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its triazole structure is known to enhance the efficacy of these products.
Mechanism of Action
The mechanism by which 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of microbial growth or the modulation of biological pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Cardiac Activity Modulators
- 4-Phenyl-1H-1,2,4-triazol-5(4H)-one derivatives with piperazine/triazole moieties: Example: 4-Phenyl-1-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one. Activity: Demonstrates negative inotropic effects (reduced cardiac contractility) in isolated rabbit heart models, with heart rate reduction by 15–30% at 10 μM . Comparison: The thiazole-containing target compound lacks direct cardiac activity data but shares the triazolone core. The thiazole group may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to piperazine derivatives .
Anticonvulsant Agents
- 3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one: Activity: ED50 = 26.9 mg/kg in maximal electroshock (MES) tests in mice, with a protective index (PI) of 11.0 . Comparison: The target compound’s cyclopropyl and thiazole substituents may alter blood-brain barrier penetration compared to alkoxy-phenyl derivatives.
Anticancer and Lipogenesis Inhibitors
- IPI-9119 (cyclopropanecarbonyl-pyrrolidin-3-yl-methyl-triazolone) :
- Activity : IC50 = 7.7 nM against fatty acid synthase (FASN), suppressing cancer cell growth .
- Comparison : The target compound’s thiazole group may enhance interactions with enzymatic targets like FASN, though direct data are unavailable. Cyclopropyl groups in both compounds likely contribute to metabolic stability .
Structural and Crystallographic Comparisons
Planarity and Conformation
- Isostructural Thiazole-Triazole Derivatives :
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- Key Feature : Nearly planar structure except for a perpendicular fluorophenyl group.
- Comparison : The target compound’s thiazole-methyl group may introduce steric hindrance, affecting binding pocket interactions compared to chlorophenyl/fluorophenyl analogues .
Cytotoxicity and Therapeutic Index
- 3-(2,4-Dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-1H-1,2,4-triazol-5(4H)-one :
Biological Activity
3-Cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature to elucidate its biological properties, mechanisms of action, and therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 312.4 g/mol
- CAS Number : 1396853-82-9
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The presence of the thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC values in the low micromolar range .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Anticonvulsant Activity
Thiazole-containing compounds have demonstrated anticonvulsant properties in various models. For example, derivatives of thiazole have been shown to significantly reduce seizure activity in animal models, indicating that structural modifications can lead to enhanced efficacy . The structure–activity relationship (SAR) studies suggest that substituents on the phenyl ring influence anticonvulsant potency.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or seizure activity.
- Modulation of Receptor Activity : It might interact with neurotransmitter receptors or other cellular targets relevant to its therapeutic effects.
Study on Antitumor Efficacy
A notable study evaluated the antiproliferative effects of related triazole derivatives on various cancer cell lines. The results indicated that modifications, such as the introduction of a methyl group at position 4 of the phenyl ring, significantly enhanced cytotoxicity .
Research on Anticonvulsant Properties
In another study focusing on anticonvulsant activity, compounds similar to 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one were tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results showed that certain analogues provided significant protection against seizures, suggesting a promising avenue for further development in anticonvulsant therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing triazole derivatives like 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, substituted triazoles can be synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. Catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 media at 70–80°C have been used for analogous triazole syntheses to improve yield and purity . Purification often involves recrystallization from solvents like aqueous acetic acid, followed by characterization via TLC and spectroscopic methods (IR, NMR) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with a Bruker D8 VENTURE diffractometer is typical. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . WinGX provides a graphical interface for SHELX workflows, streamlining data processing and validation . Key parameters include R factor (<0.05) and data-to-parameter ratios (>12:1), as seen in analogous triazole structures .
Q. What biological activities are associated with 1,2,4-triazole derivatives, and how are these evaluated experimentally?
- Methodological Answer : Triazoles exhibit antifungal, antimicrobial, and enzyme-inhibitory properties. Biological evaluation involves:
- Enzyme assays : For example, α-glucosidase inhibition studies using spectrophotometric methods to monitor substrate conversion rates .
- Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .
- Docking studies : Computational models (e.g., AutoDock) predict binding affinities to targets like fungal CYP51 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) during structural elucidation of triazole derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or dynamic effects. Strategies include:
- Variable-temperature NMR : To freeze conformational changes and resolve splitting patterns.
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, especially for thione/thiol tautomers .
- Comparative analysis : Cross-referencing with analogous compounds (e.g., 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione) to identify consistent spectral trends .
Q. What advanced crystallographic techniques are used to refine challenging datasets (e.g., twinned crystals or weak diffraction)?
- Methodological Answer : For twinned
- SHELXD : Utilizes dual-space algorithms for structure solution in cases of pseudo-merohedral twinning .
- ORTEP-3 : Visualizes thermal ellipsoids to validate anisotropic displacement parameters, ensuring accurate refinement of disordered regions .
- For weak diffraction:
- High-intensity synchrotron sources : Improve signal-to-noise ratios.
- SAD/MAD phasing : Leverages anomalous scattering from heavy atoms (e.g., selenium derivatives) .
Q. How are potentiometric titrations applied to determine the pKa of triazole derivatives, and what solvents are optimal?
- Methodological Answer :
- Procedure : Dissolve the compound in a non-aqueous solvent (e.g., isopropyl alcohol) and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Monitor mV changes using a calibrated pH meter .
- Data analysis : Plot mV vs. TBAH volume to identify the half-neutralization potential (HNP), converting to pKa via the Henderson-Hasselbalch equation. Solvents like DMF or acetone minimize protonation ambiguities .
- Example data : For similar triazoles, pKa values range from 8.2–10.5 depending on substituent electronegativity (Table 1, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
